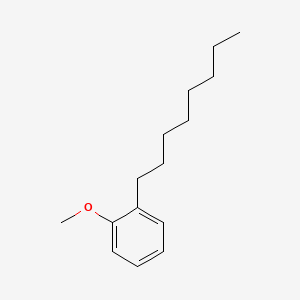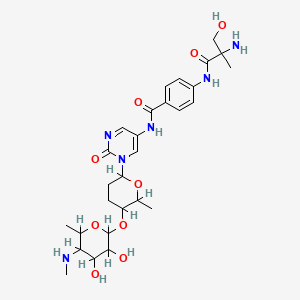
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide is an organic compound that belongs to the class of azobenzene derivatives. Azobenzene compounds are known for their unique photoisomerization properties, which make them valuable in various scientific and industrial applications. This compound features a benzamide core with two methoxy groups at the 2 and 3 positions and a phenyldiazenyl group at the 4 position of the phenyl ring.
Métodos De Preparación
The synthesis of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,3-dimethoxybenzoic acid to form the azobenzene derivative.
Amidation: The resulting azobenzene derivative is then reacted with benzoyl chloride to form the final benzamide compound.
Industrial production methods may involve optimizing these steps for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or hydrogen gas can convert the azobenzene group to hydrazine derivatives.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts like palladium or platinum.
Aplicaciones Científicas De Investigación
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide has several scientific research applications:
Chemistry: It is used as a photoresponsive material in the study of photoisomerization and photochemical reactions.
Biology: The compound is used in the development of photo-switchable biomolecules and in the study of protein-ligand interactions.
Medicine: Research is ongoing to explore its potential as a drug delivery system, where its photoisomerization properties can be used to control the release of therapeutic agents.
Industry: It is used in the development of optical data storage devices, liquid crystal displays, and molecular machines.
Mecanismo De Acción
The mechanism of action of (E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide involves its ability to undergo photoisomerization. Upon exposure to light, the compound can switch between its (E) and (Z) isomers. This photoisomerization process affects the compound’s molecular structure and properties, allowing it to interact with various molecular targets and pathways. The azobenzene group plays a crucial role in this process, as it can absorb light and undergo reversible changes in its configuration.
Comparación Con Compuestos Similares
(E)-2,3-dimethoxy-N-(4-(phenyldiazenyl)phenyl)benzamide can be compared with other azobenzene derivatives, such as:
(E)-2-chloro-N-(4-(phenyldiazenyl)phenyl)benzamide: This compound has a chloro group instead of methoxy groups, which affects its reactivity and applications.
(E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione: This compound contains a pyrrole ring, which gives it different photophysical properties and applications.
(E)-4-(phenyldiazenyl)phenol: This simpler azobenzene derivative lacks the benzamide and methoxy groups, making it less versatile in certain applications.
The uniqueness of this compound lies in its combination of methoxy and azobenzene groups, which provide it with distinct photochemical and reactivity properties.
Propiedades
Número CAS |
1006823-13-7 |
|---|---|
Fórmula molecular |
C21H19N3O3 |
Peso molecular |
361.4 g/mol |
Nombre IUPAC |
2,3-dimethoxy-N-(4-phenyldiazenylphenyl)benzamide |
InChI |
InChI=1S/C21H19N3O3/c1-26-19-10-6-9-18(20(19)27-2)21(25)22-15-11-13-17(14-12-15)24-23-16-7-4-3-5-8-16/h3-14H,1-2H3,(H,22,25) |
Clave InChI |
VRXSGUPAZLOJEE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1OC)C(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


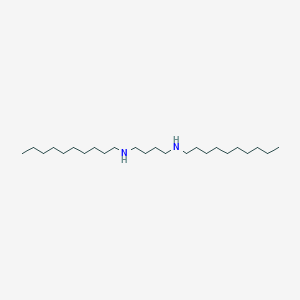

![(17-acetyl-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) carbamimidoselenoate;4-methylbenzenesulfonic acid](/img/structure/B14161234.png)
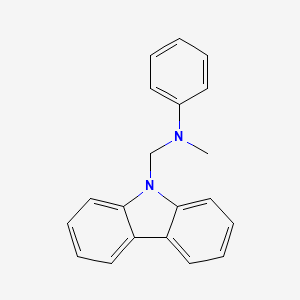
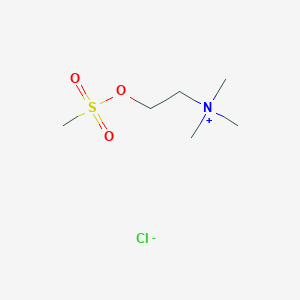
![2-(4-nitrophenoxy)-N-[(2-phenylethyl)carbamothioyl]acetamide](/img/structure/B14161256.png)
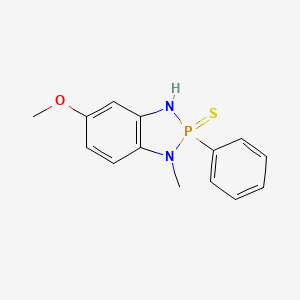
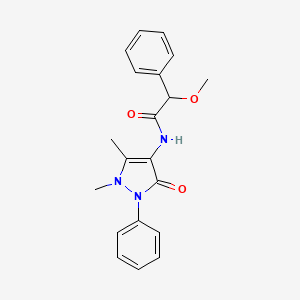
![4-({4-[(4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B14161272.png)
![1,3,4,6-Tetra-o-acetyl-2-deoxy-2-[(2,4-dinitrophenyl)amino]hexopyranose](/img/structure/B14161280.png)
![N-(6-methoxy-1-propylpyrazolo[3,4-b]quinolin-3-yl)-2-methylpropanamide](/img/structure/B14161289.png)
![2-[3-(4-Chlorophenoxy)-2-hydroxypropyl]isoindole-1,3-dione](/img/structure/B14161290.png)
